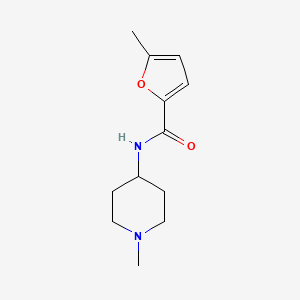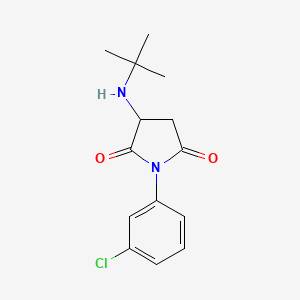![molecular formula C19H22N2O3S B4940803 methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B4940803.png)
methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate selectively binds to BTK and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the inhibition of B-cell proliferation and survival, and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in preclinical studies. In addition, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying the BCR signaling pathway and its role in B-cell malignancies. However, the limitations of using methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate include its potential off-target effects and the need for careful optimization of experimental conditions to achieve optimal efficacy and minimize toxicity.
Orientations Futures
There are several potential future directions for the development and use of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in the treatment of B-cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate as a single agent and in combination with other drugs in patients with CLL, MCL, and DLBCL.
2. Preclinical studies to investigate the potential of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in other B-cell malignancies, such as follicular lymphoma and marginal zone lymphoma.
3. Development of biomarkers to identify patients who are most likely to benefit from treatment with methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate.
4. Optimization of the dosing and administration schedule of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate to maximize its therapeutic potential and minimize toxicity.
5. Investigation of the potential of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate in combination with immunotherapy agents, such as checkpoint inhibitors and CAR-T cells.
In conclusion, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its dosing and administration schedule, and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate involves several steps, including the coupling of 2-thienylamine with 1-bromo-2-nitrobenzene, reduction of the nitro group to an amine, and subsequent coupling with 1-azepanecarbonyl chloride and methyl 4-aminobenzoate. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been extensively studied in preclinical models of B-cell malignancies, both as a single agent and in combination with other drugs. In CLL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has been shown to induce apoptosis and inhibit proliferation of CLL cells. In MCL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has demonstrated potent antitumor activity and synergistic effects with other drugs, such as venetoclax. In DLBCL, methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate has shown promising results in preclinical studies as a potential therapeutic agent.
Propriétés
IUPAC Name |
methyl 4-[(2-thiophen-2-ylazepane-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-18(22)14-8-10-15(11-9-14)20-19(23)21-12-4-2-3-6-16(21)17-7-5-13-25-17/h5,7-11,13,16H,2-4,6,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEKOGUSNWEBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4940733.png)
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4940797.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4940811.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)